3-(Methoxyamino)-butanoic acid
CAS No.:
Cat. No.: VC13482090
Molecular Formula: C5H11NO3
Molecular Weight: 133.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H11NO3 |
---|---|
Molecular Weight | 133.15 g/mol |
IUPAC Name | 3-(methoxyamino)butanoic acid |
Standard InChI | InChI=1S/C5H11NO3/c1-4(6-9-2)3-5(7)8/h4,6H,3H2,1-2H3,(H,7,8) |
Standard InChI Key | KEDLQVOYSURDFV-UHFFFAOYSA-N |
SMILES | CC(CC(=O)O)NOC |
Canonical SMILES | CC(CC(=O)O)NOC |
Introduction
Chemical Identity and Structural Features
3-(Methoxyamino)-butanoic acid (C₅H₁₁NO₃) is a hypothetical derivative of butanoic acid featuring a methoxyamino (-NH-OCH₃) substituent at the third carbon position. While no direct experimental data for this compound exists in the provided sources, its structure can be inferred from related molecules. For instance, 3-methoxybutanoic acid (CAS 10024-70-1) shares a similar backbone but lacks the amino group, possessing a methoxy (-OCH₃) moiety instead . The addition of an amino group in 3-(methoxyamino)-butanoic acid introduces potential for hydrogen bonding and zwitterionic behavior, which could influence solubility and reactivity.
Comparative Physicochemical Properties
Table 1 contrasts properties of structurally related carboxylic acids to infer potential values for 3-(methoxyamino)-butanoic acid:
The estimated lower LogP of 3-(methoxyamino)-butanoic acid compared to 3-methoxybutanoic acid suggests increased hydrophilicity due to the polar amino group. Such properties could enhance bioavailability in pharmaceutical contexts .
Synthetic Pathways and Challenges
While no direct synthesis of 3-(methoxyamino)-butanoic acid is documented, methodologies for analogous compounds provide plausible routes. For example, the Wolff-Kishner reduction, used to synthesize 3,3-dimethylbutyric acid from trimethylpyruvic acid , could be adapted. A hypothetical pathway might involve:
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Hydrazone Formation: Reacting a β-keto acid derivative with methoxyamine to form a hydrazone intermediate.
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Reduction: Catalytic hydrogenation or enzymatic reduction to yield the target compound.
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